4-Fluoro-3-methoxy-alpha-(trifluoromethyl)benzyl Alcohol
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Overview
Description
4-Fluoro-3-methoxy-alpha-(trifluoromethyl)benzyl Alcohol is an organic compound characterized by the presence of fluorine, methoxy, and trifluoromethyl groups attached to a benzyl alcohol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered intermediates . This process often requires specific catalysts and reaction conditions to ensure the selective introduction of the trifluoromethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. Techniques such as Friedel-Crafts acylation followed by reduction and subsequent functional group transformations are commonly employed .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-methoxy-alpha-(trifluoromethyl)benzyl Alcohol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding aldehydes or ketones.
Reduction: Formation of the corresponding hydrocarbons.
Substitution: Nucleophilic substitution reactions at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like N-bromosuccinimide (NBS) for bromination at the benzylic position.
Major Products Formed
Oxidation: Formation of 4-Fluoro-3-methoxy-alpha-(trifluoromethyl)benzaldehyde.
Reduction: Formation of 4-Fluoro-3-methoxy-alpha-(trifluoromethyl)toluene.
Substitution: Formation of 4-Fluoro-3-methoxy-alpha-(trifluoromethyl)benzyl bromide.
Scientific Research Applications
4-Fluoro-3-methoxy-alpha-(trifluoromethyl)benzyl Alcohol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Fluoro-3-methoxy-alpha-(trifluoromethyl)benzyl Alcohol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design . The compound may act on various enzymes and receptors, influencing biological processes through its unique chemical structure.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-3-(trifluoromethyl)benzyl Alcohol
- 4-Chlorobenzotrifluoride
- 5-Fluoro-4-methoxy-3-(trifluoromethyl)benzyl Alcohol
Uniqueness
4-Fluoro-3-methoxy-alpha-(trifluoromethyl)benzyl Alcohol is unique due to the simultaneous presence of fluorine, methoxy, and trifluoromethyl groups, which confer distinct chemical properties such as increased reactivity and stability. These features make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H8F4O2 |
---|---|
Molecular Weight |
224.15 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(4-fluoro-3-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H8F4O2/c1-15-7-4-5(2-3-6(7)10)8(14)9(11,12)13/h2-4,8,14H,1H3 |
InChI Key |
UZGRZOARWCKUEH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(C(F)(F)F)O)F |
Origin of Product |
United States |
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